4-Bromo-2-methylthiobenzamide

Catalog No.
S828052
CAS No.
397845-03-3
M.F
C8H8BrNS
M. Wt
230.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methylthiobenzamide

CAS Number

397845-03-3

Product Name

4-Bromo-2-methylthiobenzamide

IUPAC Name

4-bromo-2-methylbenzenecarbothioamide

Molecular Formula

C8H8BrNS

Molecular Weight

230.13 g/mol

InChI

InChI=1S/C8H8BrNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

KANLQQZRNHDXHE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)C(=S)N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=S)N

4-Bromo-2-methylthiobenzamide is an organobromine compound characterized by the presence of a bromine atom, a methyl group, and a thiobenzamide functional group. Its molecular formula is C8H8BrNSC_8H_8BrNS, and it features a bromine atom attached to the benzene ring at the para position relative to the thiobenzamide group. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its unique structural properties and potential applications.

Typical of compounds containing both aromatic and functional groups. These include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to different derivatives.
  • Hydrolysis: The thiobenzamide group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines or carboxylic acids.
  • Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, due to the presence of the bromo substituent.

The synthesis of 4-Bromo-2-methylthiobenzamide typically involves multiple steps:

  • Bromination: Starting from 2-methylthiobenzamide, bromination can be performed using bromine in an appropriate solvent, such as dichloromethane, often in the presence of a catalyst like iron(III) bromide.
  • Purification: The crude product is purified through recrystallization or column chromatography to yield pure 4-Bromo-2-methylthiobenzamide.

This two-step synthesis highlights the reactivity of both the thiobenzamide and bromo groups, allowing for further functionalization if desired.

4-Bromo-2-methylthiobenzamide has potential applications in several domains:

  • Pharmaceuticals: It may serve as a precursor for synthesizing bioactive compounds or as a lead compound in drug discovery.
  • Organic Synthesis: The compound can be utilized in various synthetic pathways to create more complex molecules.
  • Research: It may be used in studies investigating the effects of halogenated compounds on biological systems.

Interaction studies involving 4-Bromo-2-methylthiobenzamide would typically focus on its reactivity with biological macromolecules such as proteins or nucleic acids. These interactions can provide insights into its mechanism of action and potential therapeutic uses. Given the presence of both bromine and thiobenzamide groups, studies could explore how these functionalities affect binding affinity and selectivity toward specific targets.

Several compounds share structural similarities with 4-Bromo-2-methylthiobenzamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-BromobenzenesulfonamideContains a sulfonamide group instead of thiobenzamideOften used as an antibacterial agent
2-MethylthiobenzenesulfonamideSimilar thiol group but lacks brominationExhibits different reactivity due to lack of halogen
4-Chloro-2-methylthiobenzamideChlorine instead of bromineMay have different biological activity

These comparisons highlight how variations in substituents (like halogens or functional groups) can significantly influence chemical behavior and biological properties.

XLogP3

2.5

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

4-Bromo-2-methylbenzene-1-carbothioamide

Dates

Last modified: 08-16-2023

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